![molecular formula C15H13NO5 B5800755 3-nitrobenzyl 4-methoxybenzoate](/img/structure/B5800755.png)
3-nitrobenzyl 4-methoxybenzoate
Overview
Description
3-nitrobenzyl 4-methoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. It is a derivative of benzene and is widely used as a photosensitive protecting group in organic synthesis.
Scientific Research Applications
Protective Group for Hydroxyl Functions
3-nitrobenzyl 4-methoxybenzoate demonstrates utility in the field of synthetic chemistry, specifically as a protective group for hydroxyl functions. The 4-nitrobenzyl group, closely related to 3-nitrobenzyl 4-methoxybenzoate, is used for protecting hydroxyl functions and can be selectively removed in the presence of other benzyl-type protecting groups. This is accomplished through reduction into a 4-aminobenzyl group followed by electrochemical oxidation. This method ensures very clean oxidative cleavage of the 4-aminobenzyl group, particularly after N-acetylation (Koichi Kukase et al., 1990).
Kinetic Studies in Microorganism Activity
Kinetic properties of enzymes in microorganisms are another area of application. The 4-methoxybenzoate O-demethylase from Pseudomonas putida, for instance, shows kinetic properties that are significant for understanding microorganism activity. This enzyme system, which includes 4-methoxybenzoate monooxygenase (O-demethylating) and a reductase, shows variation in the KM value depending on the substrates, illustrating the enzyme's affinity and interaction with different substrates. The study also delves into the influence of inhibitors and metal ions on the enzyme system, offering a comprehensive view of the enzyme kinetics (F. Bernhardt et al., 1977).
Solubility and Interaction Studies
The solubility and interaction of 3-nitrobenzyl 4-methoxybenzoate with various solvents and compounds is a subject of research, providing valuable data for understanding the compound's behavior in different environments. For example, studies on the solubilities of various aromatic compounds in 2-methoxyethanol shed light on the solute transfer characteristics of related compounds, aiding in the development of models like the Abraham model correlations (Erin Hart et al., 2015).
Reaction Studies
The reactivity of 3-nitrobenzyl 4-methoxybenzoate and its derivatives is another focal point, where the compound's behavior in various chemical reactions is studied. For instance, the interaction of nitrogen heterocycles with 4-methoxy-3-nitrobenzyl chloride in the presence of potassium carbonate forms corresponding N-(4-methoxy-3-nitrobenzyl) derivatives, showcasing the compound's reactivity and potential in synthesizing new compounds (A. A. Harutyunyan, 2016).
properties
IUPAC Name |
(3-nitrophenyl)methyl 4-methoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-7-5-12(6-8-14)15(17)21-10-11-3-2-4-13(9-11)16(18)19/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYJQRXNJAFMIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzyl 4-methoxybenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.